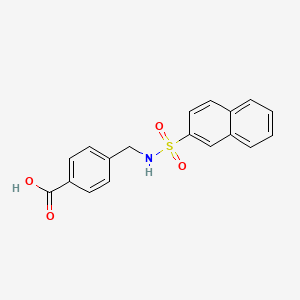

4-(Naphthalene-2-sulfonamidomethyl)benzoic acid

Overview

Description

4-(Naphthalene-2-sulfonamidomethyl)benzoic acid is a compound that can be associated with the broader class of sulfonated aromatic compounds, which includes benzene- and naphthalenesulfonic acids. These compounds are known for their high water solubility and ionic nature, making them prevalent in various industrial applications such as chemical, pharmaceutical, tannery, paper, and textile industries . The sulfonamide group attached to the naphthalene ring suggests potential for diverse chemical reactivity and applications, including possible use in non-linear optics as indicated by studies on similar sulfonamide derivatives .

Synthesis Analysis

While the specific synthesis of 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid is not detailed in the provided papers, related compounds have been synthesized through cascade reactions involving sulfoxonium ylides and α-diazocarbonyl compounds, leading to the formation of naphthalenone derivatives . These derivatives can serve as versatile intermediates for further functionalization into various naphthalene derivatives, which may include sulfonamidomethyl benzoic acid structures .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid can be studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman. Quantum chemical calculations, such as those performed at the B3LYP level of theory, can predict vibrational frequencies and structural parameters, providing insight into the molecular geometry and electronic properties of these compounds . Such studies are essential for understanding the physical properties and potential applications of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives are known to participate in various chemical reactions due to the presence of the reactive sulfonamide moiety. The related literature indicates that naphthalene derivatives can be functionalized to produce substituted naphthols, ketones, and alcohols . These reactions are valuable for the synthesis of complex organic molecules that may have pharmaceutical or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated aromatic compounds are influenced by their high polarity and solubility in water. These properties are crucial for their behavior in environmental contexts and their determination in industrial effluents . Stability studies have shown that sulfonated derivatives are more stable at lower temperatures and in acidic conditions, both in solid-phase extraction cartridges and in aqueous matrices . This information is vital for the handling, storage, and analysis of these compounds in various applications.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Characterization : The synthesis and characterization of sulfonamide compounds related to 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid, like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, involve reactions like sulfonyl chloride with amine and are characterized by techniques such as FTIR, NMR, X-ray diffraction, and thermal analysis. This process helps understand the molecular geometry and vibrational frequencies, contributing to the chemical understanding of similar compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Photophysical Properties

- Luminescent Lanthanide Complexes : Research on derivatives of 4-naphthalen-1-yl-benzoic acid, similar to 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid, demonstrates their use in developing luminescent lanthanide complexes. These complexes exhibit large Stokes shifts and efficient energy transfer, which is crucial for applications in materials science and photonics (Kim, Baek, & Kim, 2006).

Chemical Interactions and Effects

- Adsorption Interactions : Studies on benzene and naphthalene sulfonates, including compounds structurally related to 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid, have shown their interactions with activated carbon cloth during adsorption from aqueous solutions. This research provides insights into the environmental applications, such as water purification and pollution control (Ayranci & Duman, 2010).

Environmental Applications

- Degradation Pathways : Understanding the degradation pathways of naphthalene dye intermediates, similar to 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid, is crucial for environmental studies, particularly in water treatment and pollution analysis. This research sheds light on the oxidation processes and the formation of reaction intermediates (Zhu et al., 2012).

Supramolecular Chemistry

- Molecular Complex Formation : Research in supramolecular chemistry involving sulfonate and pyridinium interactions provides insights into the formation of molecular complexes. These studies include organic-sulfonic acids related to 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid, contributing to the development of new materials with potential applications in various fields, such as pharmaceuticals and materials science (Ahmad, Ganie, & Dar, 2020).

properties

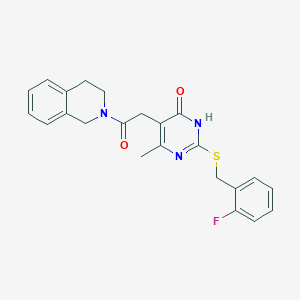

IUPAC Name |

4-[(naphthalen-2-ylsulfonylamino)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18(21)15-7-5-13(6-8-15)12-19-24(22,23)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,19H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYABYRNRVDOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalene-2-sulfonamidomethyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B3004645.png)

![2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B3004653.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3004654.png)

![N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide](/img/structure/B3004658.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)